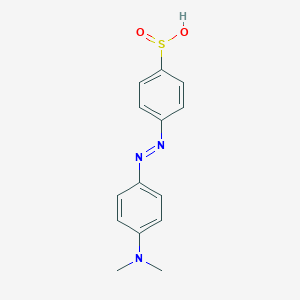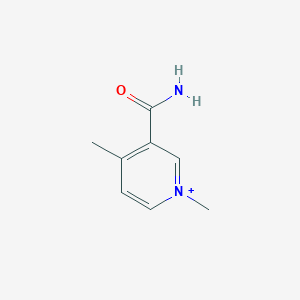
1,4-Dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylnicotinamide (DMNA) is a chemical compound that belongs to the class of pyridine derivatives. It is a derivative of niacin (vitamin B3) and has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. DMNA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 1,4-Dimethylnicotinamide is not fully understood, but it is believed to involve multiple pathways. 1,4-Dimethylnicotinamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. 1,4-Dimethylnicotinamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 1,4-Dimethylnicotinamide has been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotides.
Effets Biochimiques Et Physiologiques
1,4-Dimethylnicotinamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. 1,4-Dimethylnicotinamide has also been shown to improve mitochondrial function and energy metabolism. In addition, 1,4-Dimethylnicotinamide has been shown to improve endothelial function, which can help in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dimethylnicotinamide has several advantages for lab experiments, including its high purity and stability. 1,4-Dimethylnicotinamide is also relatively easy to synthesize, making it readily available for research. However, 1,4-Dimethylnicotinamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,4-Dimethylnicotinamide. One area of research is the development of 1,4-Dimethylnicotinamide-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Another area of research is the elucidation of the molecular mechanisms of 1,4-Dimethylnicotinamide's various effects, which can help in the development of more potent and specific 1,4-Dimethylnicotinamide-based drugs. Finally, further studies are needed to determine the safety and efficacy of 1,4-Dimethylnicotinamide in humans, which can pave the way for its clinical use.
Méthodes De Synthèse
1,4-Dimethylnicotinamide can be synthesized through various methods, including the reaction of niacin with formaldehyde and subsequent methylation of the resulting product. Another method involves the reaction of 4-methylpyridine with formaldehyde and subsequent reduction of the resulting product. These methods have been optimized over the years to produce high yields of 1,4-Dimethylnicotinamide with high purity.
Applications De Recherche Scientifique
1,4-Dimethylnicotinamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 1,4-Dimethylnicotinamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 1,4-Dimethylnicotinamide has also been shown to inhibit tumor growth in animal models of cancer.
In neuroprotection, 1,4-Dimethylnicotinamide has been shown to exhibit neuroprotective effects against various neurotoxic insults, including oxidative stress and ischemia-reperfusion injury. 1,4-Dimethylnicotinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In cardiovascular diseases, 1,4-Dimethylnicotinamide has been shown to exhibit vasodilatory effects, which can help in the treatment of hypertension. 1,4-Dimethylnicotinamide has also been shown to protect against myocardial ischemia-reperfusion injury, which can occur during cardiac surgery.
Propriétés
Numéro CAS |
126077-63-2 |
|---|---|
Nom du produit |
1,4-Dimethylnicotinamide |
Formule moléculaire |
C8H11N2O+ |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
1,4-dimethylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10(2)5-7(6)8(9)11/h3-5H,1-2H3,(H-,9,11)/p+1 |
Clé InChI |
UFUZVBSTGVYYHO-UHFFFAOYSA-O |
SMILES |
CC1=C(C=[N+](C=C1)C)C(=O)N |
SMILES canonique |
CC1=C(C=[N+](C=C1)C)C(=O)N |
Synonymes |
1,4-dimethylnicotinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



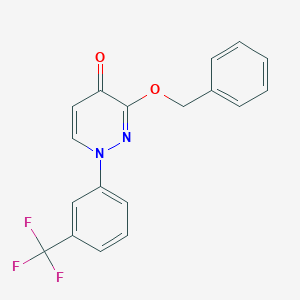
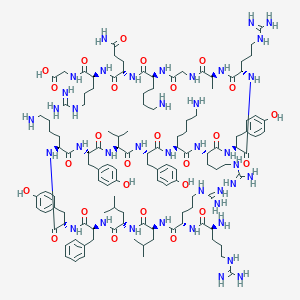
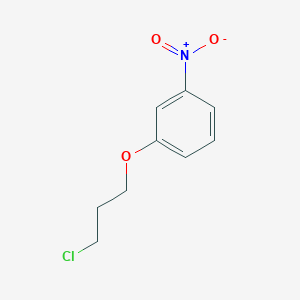
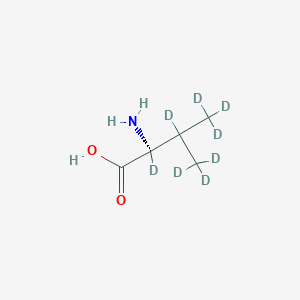
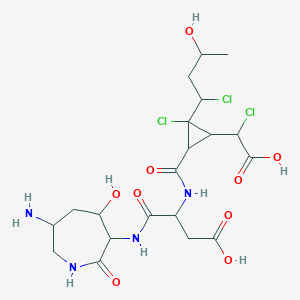
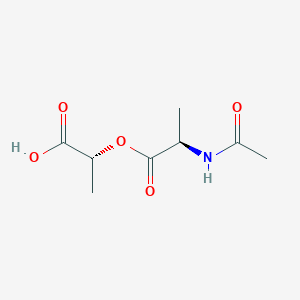
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
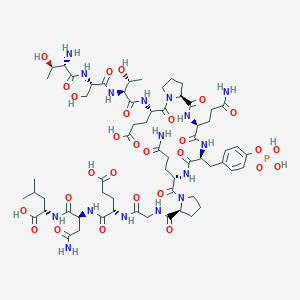
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
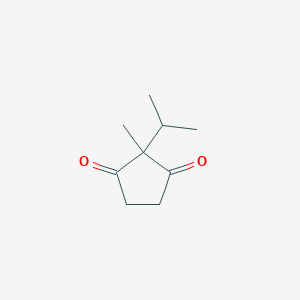
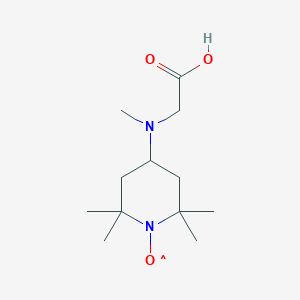
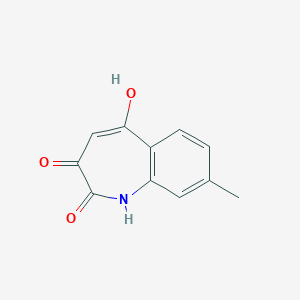
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
